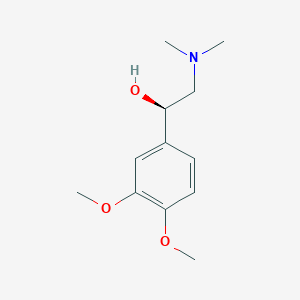

(-)-Macromerine

描述

Structure

3D Structure

属性

CAS 编号 |

19751-75-8 |

|---|---|

分子式 |

C12H19NO3 |

分子量 |

225.28 g/mol |

IUPAC 名称 |

(1R)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |

InChI |

InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m0/s1 |

InChI 键 |

YAIPYAQVBZPSSC-JTQLQIEISA-N |

SMILES |

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |

手性 SMILES |

CN(C)C[C@@H](C1=CC(=C(C=C1)OC)OC)O |

规范 SMILES |

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |

产品来源 |

United States |

科学研究应用

Chemistry

Model Compound for Phenethylamines

(-)-Macromerine is primarily utilized as a model compound in the study of phenethylamine derivatives. Its structure allows researchers to investigate the synthesis and reactivity of related compounds, providing insights into their chemical behaviors and potential modifications.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. A common method involves the reaction of 3,4-dimethoxyphenylacetone with dimethylamine under reducing conditions, which allows for controlled production while minimizing byproducts.

Biology

Neurotransmitter Interactions

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in modulating mood and addressing neurological disorders.

Case Study: Neuropharmacological Effects

A study highlighted that compounds similar to this compound exhibited effects on mood modulation and cognitive functions in animal models. These findings underscore its potential as a therapeutic agent in treating conditions like depression and anxiety .

Medicine

Therapeutic Potential

Ongoing research is exploring the therapeutic uses of this compound in neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for developing treatments aimed at conditions such as schizophrenia and major depressive disorder .

Safety Profile

Despite its potential benefits, safety concerns have been raised regarding the use of this compound and similar compounds. Reports indicate adverse effects when used improperly or in conjunction with other substances, necessitating further investigation into its pharmacological safety .

Industry

Material Development

In industrial applications, this compound serves as a precursor for synthesizing other bioactive compounds. Its unique properties make it valuable in developing new materials with specific functionalities, particularly in the pharmaceutical and cosmetic industries .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for phenethylamines | Facilitates understanding of chemical reactivity |

| Biology | Neurotransmitter interactions | Potential mood modulation effects |

| Medicine | Therapeutic agent | Investigated for treating neurological disorders |

| Industry | Precursor for bioactive compounds | Valuable in material development |

相似化合物的比较

Comparison with Structurally Similar Compounds

(-)-Macromerine belongs to a class of methylated β-phenethylamines. Key structural and functional analogs include normacromerine, bisnormacromerine, and mescaline.

Table 1: Structural and Pharmacological Comparison

Pharmacological Contrasts

- Mescaline, however, disrupts avoidance responses at lower doses (20 mg/kg intraperitoneal) .

- Receptor Interactions: N-Methylation in phenethylamines (e.g., this compound) is associated with reduced serotonin receptor agonism, a key mechanism for hallucinogenic effects . Mescaline’s unmethylated amine and trimethoxy structure enhance 5-HT₂A receptor binding .

Conflicting Reports and Misconceptions

- Potency Claims : Counterculture reports suggest this compound has "1/5th the potency of mescaline," but this is disputed. Given its low concentration in cacti (0.07–0.16% vs. mescaline’s 1–6% in peyote), effective doses would require ~50× more plant material, making practical use implausible .

- Seasonal Alkaloid Variation: While peyote shows seasonal shifts in mescaline content, similar fluctuations in C. macromeris alkaloids are unconfirmed, with biosynthetic studies suggesting minimal interconversion between normacromerine and this compound .

常见问题

Q. What methodologies ensure the reproducibility of this compound studies across independent laboratories?

- Answer : Detailed supplemental materials must include step-by-step protocols, raw data (e.g., NMR spectra, chromatograms), and instrument calibration records. Open-access repositories (e.g., Zenodo) host datasets. Collaborative ring trials with blinded samples confirm inter-lab consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。